molecular formula C11H7BrClNO2 B6167001 methyl 7-bromo-4-chloroquinoline-2-carboxylate CAS No. 1823238-35-2

methyl 7-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B6167001
CAS No.: 1823238-35-2
M. Wt: 300.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-4-chloroquinoline-2-carboxylate (CAS 1823238-35-2) is a versatile halogenated quinoline ester that serves as a high-value building block in medicinal chemistry and organic synthesis. Its molecular structure incorporates both bromo and chloro substituents, which act as excellent leaving groups for subsequent functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . This makes it a critical intermediate for constructing more complex quinoline-based compounds. Quinolines bearing a carboxylic acid or ester functional group at the 2- or 4-position are privileged scaffolds in drug discovery . Specifically, this compound has been used as a key precursor in the multi-step synthesis of 7-hydroxyquinoline-4-carboxylic acid, a medically important intermediate for the design of aminoacyl indazole immunomodulators for autoimmune diseases and fibroblast activation protein (FAP) specific inhibitors for cancer diagnostics and therapy . The 4-chloro group is highly reactive towards nucleophilic substitution, allowing for the introduction of various amine functionalities to create analogs of classic 4-aminoquinoline pharmacophores, which are well-known for their antimalarial activity and are also being explored for other therapeutic applications . This product is listed with a catalog number and is available for shipping from multiple global stock locations . It is supplied for laboratory research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers can access detailed specifications, including molecular formula (C 11 H 7 BrClNO 2 ), molecular weight (300.54 g/mol), and SMILES notation (COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl), for their experimental and regulatory needs .

Properties

CAS No.

1823238-35-2

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.5

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via formation of a β-enamino ester intermediate, followed by thermal cyclization to yield the quinoline skeleton. Key parameters include:

  • Temperature : Cyclization at 180–200°C in diphenyl ether enhances ring closure efficiency.

  • Acid Catalyst : Polyphosphoric acid (PPA) or Eaton’s reagent (P2O5 in methanesulfonic acid) improves regioselectivity for the 7-bromo position.

  • Solvent : High-boiling solvents like diphenyl ether minimize side reactions such as decarboxylation.

Table 1: Optimization of Gould-Jacobs Cyclization

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature190°C6895.2
Catalyst (PPA)10 mol%7296.5
Reaction Time6 hours7597.8

Post-cyclization, esterification with methanol in the presence of sulfuric acid affords the methyl ester.

Bromination-Chlorination Sequential Strategy

An alternative route involves sequential halogenation of a preformed quinoline scaffold. This method is advantageous for late-stage functionalization, enabling precise control over substituent positioning.

Bromination at C7

Direct bromination of 4-chloroquinoline-2-carboxylic acid using bromine (Br2) in dichloromethane at 0°C selectively introduces bromine at C7, attributed to the directing effect of the electron-withdrawing chlorine atom at C4.

Critical Considerations :

  • Stoichiometry : A 1.2:1 molar ratio of Br2 to substrate minimizes over-bromination.

  • Quenching : Rapid addition to aqueous sodium thiosulfate prevents decomposition.

Chlorination at C4

Chlorination is achieved using phosphorus oxychloride (POCl3) under reflux, converting the carboxylic acid to the acid chloride intermediate, which is subsequently esterified with methanol.

Table 2: Chlorination Efficiency with POCl3

POCl3 Equiv.Temperature (°C)Time (h)Conversion (%)
3110485
5120392
7120295

One-Pot Tandem Halogenation

Recent advancements employ tandem bromination-chlorination in a single reactor, reducing purification steps and improving atom economy.

Reaction Design

A mixture of 4-chloroquinoline-2-carboxylic acid, N-bromosuccinimide (NBS), and phosphoryl chloride (POCl3) in acetonitrile facilitates simultaneous bromination and esterification.

Key Advantages :

  • Solvent Choice : Acetonitrile stabilizes reactive intermediates, suppressing side reactions.

  • Catalyst : Tetrabutylammonium bromide (TBAB) enhances NBS reactivity, achieving 89% yield in 2 hours.

Table 3: One-Pot Tandem Halogenation Performance

NBS (Equiv.)POCl3 (Equiv.)TBAB (mol%)Yield (%)
1.13578
1.251089
1.571582

Industrial-Scale Production Considerations

Scalability necessitates optimizing cost, safety, and waste management. Continuous flow reactors have been adopted for Gould-Jacobs cyclization, offering:

  • Enhanced Heat Transfer : Mitigates decomposition at high temperatures.

  • Reduced Solvent Use : Diphenyl ether is recycled via distillation, lowering environmental impact.

Table 4: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Solvent Waste (L/kg)123
Energy ConsumptionHighModerate

Analytical Characterization and Validation

Rigorous quality control ensures compliance with pharmaceutical standards.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.85 (d, J=4.4 Hz, 1H, H-3), 8.30 (s, 1H, H-5), 7.92 (d, J=8.8 Hz, 1H, H-8), 3.95 (s, 3H, OCH3).

  • 13C NMR :

    • 164.2 (C=O), 152.1 (C-2), 138.5 (C-7), 128.9 (C-4).

Purity Assessment

HPLC with a C18 column (UV detection at 254 nm) confirms ≥98% purity. Critical impurities include dehalogenated byproducts (<0.5%).

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Structure and Properties

  • Molecular Formula : C11_{11}H7_7BrClNO2_2
  • Molecular Weight : 300.5 g/mol
  • CAS Number : 1823238-35-2

The compound features bromine and chlorine substituents at the 7th and 4th positions of the quinoline ring, respectively, along with a carboxylate ester group at the 2nd position. These modifications enhance its chemical reactivity and biological activity.

Medicinal Chemistry

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is being investigated as a potential lead compound in drug development due to its structural properties that may contribute to therapeutic efficacy.

  • Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promise against various pathogens, making it a candidate for further investigation in developing new antibiotics.
  • Antiprotozoal Properties : Research has also explored its efficacy against protozoan infections, which are prevalent in tropical regions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the production of more complex molecules.

  • Substitution Reactions : The presence of bromine and chlorine allows for substitution reactions where these halogens can be replaced by other functional groups, broadening the scope of synthetic applications.
  • Coupling Reactions : this compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for synthesizing diverse organic compounds.

Biological Studies

The biological activities of this compound are under extensive investigation.

  • Mechanism of Action : The compound's mechanism involves interactions with specific enzymes and receptors, potentially inhibiting their activity due to the unique arrangement of its bromine and chlorine substituents.
  • Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation, indicating potential as an anticancer agent.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes.

  • Agrochemicals : The compound is being explored for use in developing agrochemicals that can enhance crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 7-Bromo-4-Chloroquinoline-2-Carboxylate with Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
This compound 2-COOCH₃, 4-Cl, 7-Br C₁₂H₈BrClNO₂ 314.56* Not provided Polar ester group; halogenated scaffold
Ethyl 7-bromo-2-methylquinoline-4-carboxylate 2-CH₃, 4-COOCH₂CH₃, 7-Br C₁₃H₁₂BrNO₂ 294.15 199179-21-0 Ethyl ester; lower polarity vs. methyl
4-Chloro-7-fluoro-2-methylquinoline 2-CH₃, 4-Cl, 7-F C₁₀H₇ClFN 195.62 18529-04-9 Fluorine substituent; no ester group
7-Bromo-4-chloro-2-methylquinoline 2-CH₃, 4-Cl, 7-Br C₁₀H₇BrClN 256.53 Not provided Methyl group instead of ester; less polar

*Estimated based on analogous structures.

Detailed Analysis of Key Differences

Substituent Effects on Reactivity and Polarity

  • Methyl vs. Ethyl Ester: Ethyl 7-bromo-2-methylquinoline-4-carboxylate (CAS 199179-21-0) differs in the ester alkyl chain (ethyl vs. methyl), reducing its polarity and increasing lipophilicity, which may enhance membrane permeability in biological systems .
  • Halogen Variations: Replacing bromine with fluorine (as in 4-chloro-7-fluoro-2-methylquinoline, CAS 18529-04-9) alters electronegativity and steric effects. Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce electrophilic reactivity compared to bromine .
  • Ester vs. Methyl Group: The absence of an ester group in 7-bromo-4-chloro-2-methylquinoline () results in significantly lower polarity, impacting solubility in aqueous environments and limiting utility in reactions requiring hydrolyzable groups .

Biological Activity

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Property Details
CAS No.1823238-35-2
Molecular FormulaC₁₁H₇BrClNO₂
Molecular Weight300.5 g/mol
Purity≥95%
Origin of ProductUnited States

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The quinoline structure allows for binding with various enzymes and receptors, potentially leading to the inhibition of their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity, making it a valuable candidate for further pharmacological studies.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against a range of pathogens. Studies indicate that quinoline derivatives exhibit broad-spectrum antibiotic properties, making them effective against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell functions, leading to cell death .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. Mechanistic studies suggest that the compound may cause cell cycle arrest and promote reactive oxygen species (ROS) generation, which are critical in triggering apoptotic pathways .

Case Study: Anticancer Mechanisms
A study focusing on quinolone derivatives revealed that this compound induced G2/M phase arrest in cancer cells. This was associated with increased expression of cyclin B1 and activation of caspases, confirming its role in apoptosis induction .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to understand its unique biological properties:

Compound Biological Activity Notes
Methyl 8-bromo-4-chloroquinoline-2-carboxylateModerate anticancer activityBromine at the 8th position alters activity
4-Arylquinoline-2-carboxylate DerivativesVaried biological activitiesDifferent substituents lead to diverse effects

Research Findings

  • Antimicrobial Studies : this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Studies : In vitro assays showed IC50 values in the micromolar range for various cancer cell lines, indicating significant cytotoxic potential . The compound's ability to induce apoptosis was confirmed through Annexin V/PE assays.
  • Synthesis and Applications : The compound serves as a versatile intermediate in organic synthesis, facilitating the development of more complex quinoline derivatives with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-bromo-4-chloroquinoline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is often employed:

Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to introduce the carboxylate group at the 2-position .

Halogenation : Sequential bromination (NBS or Br₂) at the 7-position and chlorination (SOCl₂ or PCl₅) at the 4-position. Temperature control (0–5°C for bromination; 60–80°C for chlorination) minimizes side reactions .

  • Yield Optimization : Lower temperatures reduce decomposition but may prolong reaction times. Catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • NMR Analysis :

  • ¹H NMR : The 7-bromo substituent deshields adjacent protons, causing a downfield shift (~δ 8.2–8.5 ppm for H-6 and H-8). The 4-chloro group induces splitting in H-3 and H-5 signals .
  • ¹³C NMR : Carboxylate carbonyl appears at ~δ 165–168 ppm; bromine and chlorine substituents cause distinct carbon shifts (e.g., C-7 at ~δ 125 ppm for Br; C-4 at ~δ 140 ppm for Cl) .
    • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 300.98 (C₁₁H₈BrClNO₂) with fragmentation patterns confirming Br/Cl loss .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the quinoline core?

  • Directing Group Effects : The 2-carboxylate group acts as a meta-director, favoring substitution at the 4- and 7-positions. Computational DFT studies (e.g., Fukui indices) predict electrophilic attack sites .
  • Competing Pathways : Bromination at the 7-position competes with 5- or 8-substitution. Steric hindrance from the 4-chloro group suppresses 8-bromination, as shown in X-ray crystallography of analogs .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates due to stabilization of the Meisenheimer complex. For example, reaction with piperidine in DMF at 100°C achieves >80% substitution at the 4-Cl position .
  • Kinetic Studies : Arrhenius plots reveal activation energy (Eₐ) differences between 4-Cl and 7-Br sites, with 4-Cl being more reactive (Eₐ ~45 kJ/mol vs. 65 kJ/mol for 7-Br) .

Q. What computational tools predict the compound’s binding affinity in medicinal chemistry applications?

  • Docking Studies : Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR) identifies key interactions:

  • The 2-carboxylate forms hydrogen bonds with Lys721.
  • Halogens (Br/Cl) contribute to hydrophobic contacts in the ATP-binding pocket .
    • MD Simulations : Free-energy perturbation (FEP) calculations validate stability of binding poses over 100-ns trajectories .

Data Contradiction and Validation

Q. How to resolve discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the quinoline ring?

  • Case Study : DFT-predicted C-Br bond length (1.89 Å) vs. X-ray data (1.92 Å) in analogs.
  • Resolution : Include relativistic effects (ZORA approximation) in DFT to account for heavy atoms (Br/Cl), reducing error to <0.02 Å .

Q. Why do HPLC purity assays (95%+) conflict with LC-MS traces showing minor impurities?

  • Method Optimization :

  • Column Selection : Use C18 columns with 3-µm particle size for better resolution of halogenated byproducts.
  • Mobile Phase : Acetonitrile/0.1% formic acid gradients elute impurities (e.g., dehalogenated derivatives) at distinct retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.